3-cyanocyclopentane-1-carboxylic acid
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Overview
Description
3-Cyanocyclopentane-1-carboxylic acid: is an organic compound characterized by a cyclopentane ring substituted with a cyano group (-CN) and a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxycarbonylation of Cyclopentene: One method involves the palladium-catalyzed hydroxycarbonylation of cyclopentene.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to produce the carboxylic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form amides or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or acid chlorides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Substitution: Reagents like thionyl chloride for forming acid chlorides, or alcohols in the presence of acid catalysts for esterification.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Esters, amides, or acid chlorides.
Scientific Research Applications
Chemistry: 3-Cyanocyclopentane-1-carboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, it serves as a building block for the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyanocyclopentane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The carboxylic acid group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
1-Cyanocyclopentane-1-carboxylic acid: Similar structure but with the cyano group at a different position, which can influence its reactivity and applications.
Uniqueness: 3-Cyanocyclopentane-1-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups on the cyclopentane ring, providing a combination of functional groups that can participate in a wide range of chemical reactions and interactions.
Properties
CAS No. |
1474068-87-5 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-cyanocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c8-4-5-1-2-6(3-5)7(9)10/h5-6H,1-3H2,(H,9,10) |
InChI Key |
UHUKTBANOMOVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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